

In-Depth Technical Guide: Decinnamoyltaxinine E (C₃₅H₄₄O₉)

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Compound of Interest

Compound Name: 9-Deacetyltaxinine E

Cat. No.: B15591866

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Abstract

Decinnamoyltaxinine E is a complex diterpenoid belonging to the taxane family of natural products. First isolated from the seeds of the Maire yew (*Taxus mairei*), this compound possesses the characteristic intricate carbon skeleton that has made taxanes a cornerstone of cancer chemotherapy. This technical guide provides a comprehensive overview of Decinnamoyltaxinine E, including its physicochemical properties, spectroscopic data, and the experimental protocol for its isolation. While direct biological activity data for Decinnamoyltaxinine E is limited in publicly available literature, this guide also discusses the known mechanisms of action for related taxoid compounds, offering a framework for future research and drug development endeavors. The information presented herein is intended to serve as a foundational resource for researchers in medicinal chemistry, natural product synthesis, and oncology.

Physicochemical and Spectroscopic Data

The structural elucidation of Decinnamoyltaxinine E was primarily achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data, providing a reference for compound identification and characterization.

Table 1: Physicochemical Properties of Decinnamoyltaxinine E

Property	Value
Molecular Formula	C35H44O9
Molecular Weight	608.72 g/mol
CAS Number	284672-78-2
Class	Diterpenoid, Taxane
Source	Seeds of <i>Taxus mairei</i> [1]
Appearance	Amorphous powder

Table 2: ¹H NMR Spectroscopic Data for Decinnamoyltaxinine E (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data unavailable in search results			

Table 3: ¹³C NMR Spectroscopic Data for Decinnamoyltaxinine E (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
Data unavailable in search results	

Table 4: Mass Spectrometry and Other Spectroscopic Data

Technique	Key Data Points
High-Resolution Mass Spectrometry (HRMS)	Data unavailable in search results
Infrared (IR) Spectroscopy (KBr, cm ⁻¹)	Data unavailable in search results
Ultraviolet (UV) Spectroscopy (λ _{max} , nm)	Data unavailable in search results
Optical Rotation	Data unavailable in search results

Note: The user-provided name "**9-Deacetyltaxinine E**" may be a synonym for Decinnamoyltaxinine E. The primary literature identifies the isolated compound as Decinnamoyltaxinine E.

Experimental Protocols

The isolation of Decinnamoyltaxinine E from its natural source involves a multi-step extraction and chromatographic purification process. The following is a detailed methodology based on the seminal work in the field.

Isolation of Decinnamoyltaxinine E from *Taxus mairei* Seeds

Objective: To extract and purify Decinnamoyltaxinine E from the seeds of *Taxus mairei*.

Materials:

- Dried and powdered seeds of *Taxus mairei*
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- n-Hexane
- Silica gel for column chromatography
- Sephadex LH-20
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)
- Rotary evaporator
- Freeze-dryer

Procedure:

- **Extraction:** The dried and powdered seeds of *Taxus mairei* are exhaustively extracted with methanol at room temperature. The resulting methanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
- **Solvent Partitioning:** The crude methanol extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The ethyl acetate fraction, which typically contains the taxoid constituents, is collected and concentrated.
- **Silica Gel Column Chromatography:** The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Sephadex LH-20 Chromatography:** Fractions containing the compound of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to remove pigments and other impurities.
- **Preparative HPLC:** The final purification is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient. This step yields pure Decinnamoyltaxinine E as an amorphous powder.
- **Structure Elucidation:** The structure of the purified compound is confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, mass spectrometry, IR, and UV spectroscopy.

Biological Activity and Potential Signaling Pathways

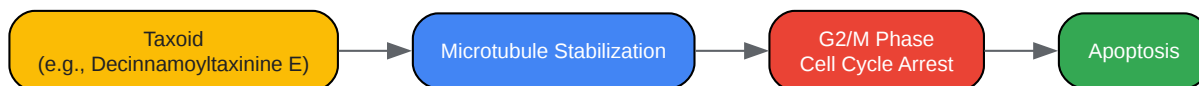
While specific studies on the biological activity of Decinnamoyltaxinine E are not extensively available in the public domain, its classification as a taxane provides a strong basis for predicting its mechanism of action. Taxanes, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®), are potent anticancer agents that function as microtubule stabilizers.

General Mechanism of Action of Cytotoxic Taxoids

Taxoids exert their cytotoxic effects by binding to the β -tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The

disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Several signaling pathways are implicated in taxane-induced apoptosis. These include the activation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins. The diagram below illustrates a generalized signaling pathway for taxoid-induced apoptosis.



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Caption: Generalized mechanism of action for cytotoxic taxoids.

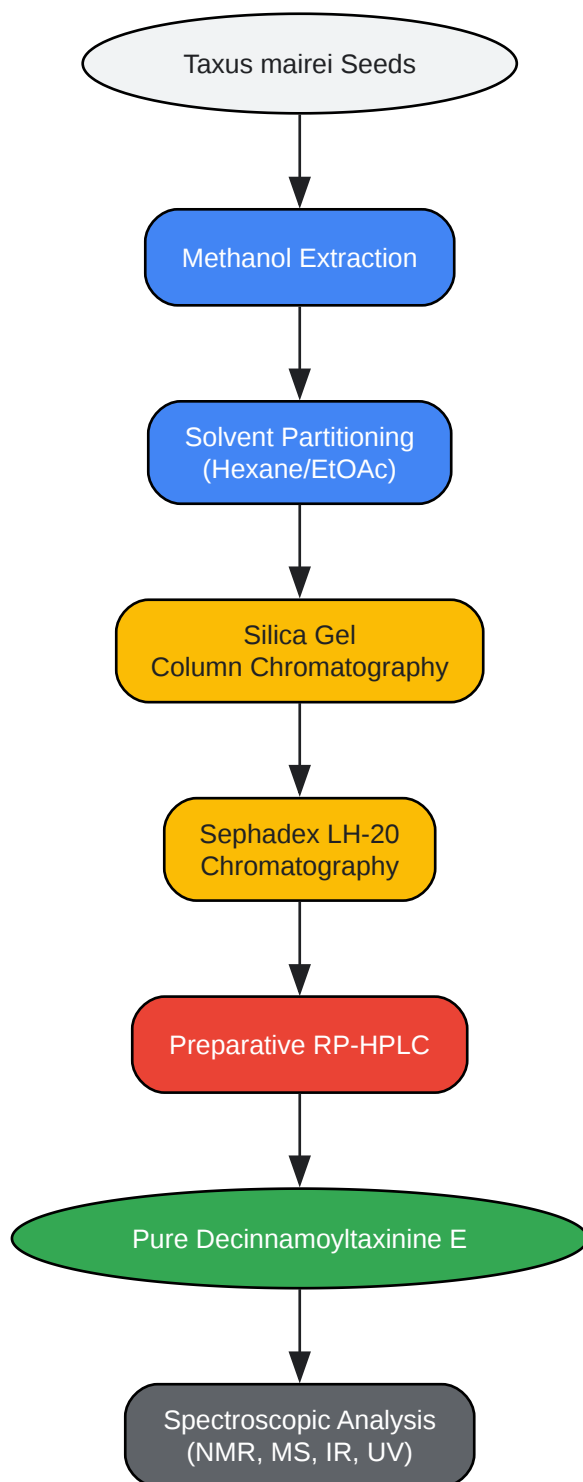
Future Research Directions

The structural characterization of Decinamoyltaxinine E opens up several avenues for future investigation:

- **Cytotoxicity Assays:** Evaluation of the cytotoxic activity of Decinamoyltaxinine E against a panel of human cancer cell lines is a critical next step to determine its potential as an anticancer agent.
- **Mechanism of Action Studies:** Investigating the specific molecular interactions of Decinamoyltaxinine E with tubulin and its effects on microtubule dynamics will elucidate whether it follows the classical taxane mechanism.
- **Total Synthesis:** The development of a total synthesis route for Decinamoyltaxinine E would provide a sustainable supply for further biological studies and enable the creation of novel analogs with potentially improved therapeutic properties.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and biological evaluation of derivatives of Decinamoyltaxinine E will help to identify the key structural features responsible for its activity.

Workflow and Logical Relationships

The process from natural source to purified compound can be visualized as a logical workflow. The following diagram illustrates the experimental workflow for the isolation and characterization of Decinnamoyltaxinine E.



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Caption: Experimental workflow for the isolation of Decinnamoyltaxinine E.

Conclusion

Decinnamoyltaxinine E represents a structurally interesting member of the taxane family. While its full biological potential is yet to be unlocked, the information provided in this technical guide serves as a valuable resource for researchers aiming to explore this and related natural products. The detailed protocols and compiled data are intended to facilitate further investigation into its synthesis, biological activity, and potential therapeutic applications. Future studies are warranted to fully elucidate the pharmacological profile of this complex natural product.

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References

- 1. Taxane diterpenoids from seeds of *Taxus mairei* - PubMed [pubmed.ncbi.nlm.nih.gov]
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